molecular formula C7H4BrClN2 B598848 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1198096-48-8

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B598848
CAS RN: 1198096-48-8
M. Wt: 231.477
InChI Key: LHURNXZTMAOLSE-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a type of halogenated heterocycle .


Synthesis Analysis

The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves substitution reactions . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine consists of a six-membered pyridine ring and a five-membered pyrrole ring . The mutual orientation of these rings has been studied using X-ray diffraction .


Physical And Chemical Properties Analysis

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a solid compound . Its molecular weight is 231.48 . The compound’s SMILES string is Clc1nc(Br)cc2cc[nH]c12 .

Scientific Research Applications

Synthesis of Complex Heterocycles

Researchers have developed methods to synthesize hard-to-reach heterocycles using 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. For instance, Alekseyev, Amirova, and Terenin (2015) describe a straightforward synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in synthesizing complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).

Advancements in Organic Synthesis

Significant advancements have been made in organic synthesis through the application of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Cardoza, Das, and Tandon (2019) developed a Pd-catalyzed synthesis method for multi-aryl 7-azaindoles, showcasing the chemical's role in facilitating chemo-selective arylation. This method allows for the synthesis of sterically encumbered compounds and extends the utility of 7-azaindoles in organic synthesis, potentially for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Crystallographic and Spectroscopic Studies

The compound has also been subject to extensive crystallographic and spectroscopic studies, shedding light on its structural and electronic properties. For example, Morzyk-Ociepa et al. (2018) conducted a comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including compounds related to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Such research provides valuable insights into the molecular and electronic structure of these compounds, facilitating their application in various scientific domains (Morzyk-Ociepa, Dysz, Turowska-Tyrk, & Michalska, 2018).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

.

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For instance, pH variations may affect its solubility and bioavailability.

Environmental context and specific targets play crucial roles in determining its overall impact .

properties

IUPAC Name

5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHURNXZTMAOLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674070
Record name 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198096-48-8
Record name 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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